erythro-Hydroxy Bupropion HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

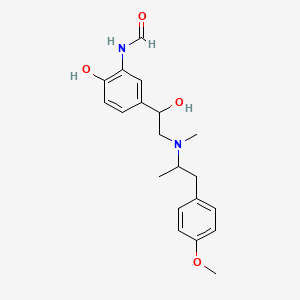

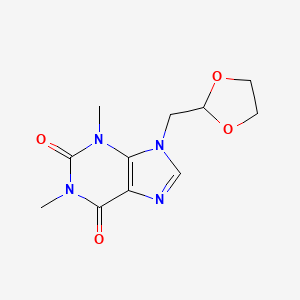

Erythro-Hydroxy Bupropion HCl is a metabolite of Bupropion . Bupropion hydrochloride is an antidepressant of the aminoketone class, which is chemically unrelated to tricyclic, tetracyclic, selective serotonin reuptake inhibitor, or other known antidepressant agents .

Synthesis Analysis

The synthesis of bupropion hydrochloride has been reported to be achieved under greener and safer conditions utilizing flow technologies . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success . Erythrohydrobupropion is formed from bupropion via reduction of the ketone group primarily by 11β-hydroxysteroid dehydrogenase-1 and to a minor extent by aldo-keto reductases .Molecular Structure Analysis

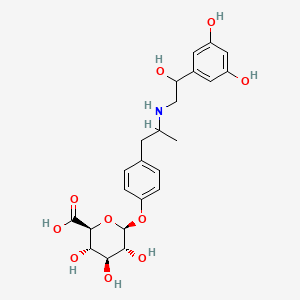

The molecular formula of erythro-Hydroxy Bupropion HCl is C13H20ClNO . The IUPAC name is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol .Chemical Reactions Analysis

Erythrohydrobupropion is formed from bupropion via reduction of the ketone group primarily by 11β-hydroxysteroid dehydrogenase-1 and to a minor extent by aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases .Physical And Chemical Properties Analysis

The molecular weight of erythro-Hydroxy Bupropion HCl is 241.8 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Metabolite Analysis : Erythro-Hydroxy Bupropion HCl, a metabolite of bupropion, has been studied for its pharmacokinetic properties. A study characterized the pharmacokinetics of bupropion and its major metabolites, including erythro-hydroxy bupropion, following a single dose. The study found that the mean plasma area under the curve (AUC) of erythro-hydroxy bupropion was significantly greater than that of bupropion, indicating its substantial presence in systemic circulation (Laizure et al., 1985).

Enzyme Role in Metabolism : The formation of erythro-hydroxy bupropion from bupropion is dependent on specific enzymes. A study showed that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) plays a major role in the carbonyl reduction of bupropion, leading to the formation of threohydrobupropion, while another enzyme is responsible for producing erythro-hydroxy bupropion (Meyer et al., 2013).

Enzyme Selectivity : The formation of erythro-hydroxy bupropion involves stereoselectivity, highlighting the selective nature of the enzymes involved in its production. This selectivity is crucial for understanding the pharmacological and toxicological properties of bupropion and its metabolites (Damaj et al., 2004).

Pharmacogenomics : Genetic variations can influence the metabolism of bupropion and its metabolites. A study on the pharmacokinetics and pharmacogenomics of bupropion in different formulations showed that these variations affect the metabolism and clinical response to bupropion, potentially impacting the levels of erythro-hydroxy bupropion (Connarn et al., 2017).

Drug-Drug Interaction Prediction : A physiologically-based pharmacokinetic model was developed for bupropion and its metabolites, including erythro-hydroxy bupropion, to predict drug-drug interactions. This model aids in understanding the involvement and impact of erythro-hydroxy bupropion in clinical drug interactions (Xue et al., 2017).

Biomedical Applications

Potential in Depression Treatment : Erythro-hydroxy bupropion, as a metabolite of bupropion, contributes to the antidepressant effects of bupropion. Studies on the pharmacology of bupropion have highlighted its role in treating depression, where erythro-hydroxy bupropion might play a part in its efficacy and safety profile (Foley et al., 2006).

Behavioral and Nicotine Dependence : The hydroxy metabolites of bupropion, including erythro-hydroxy bupropion, have been studied for their effects on behavior and nicotine dependence. These studies provide insights into the potential therapeutic applications of erythro-hydroxy bupropion in smoking cessation and addiction treatment (Damaj et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Bupropion is a widely used antidepressant, smoking cessation aid, and weight-loss therapy. It is administered as a racemic mixture, but the pharmacokinetics and activity of bupropion are stereoselective . Future research may focus on the stereoselective disposition of bupropion and its metabolites, as well as the effect of drug-drug interactions (DDIs) and CYP2C19 pharmacogenetics on bupropion exposure .

Eigenschaften

CAS-Nummer |

357628-62-7 |

|---|---|

Produktname |

erythro-Hydroxy Bupropion HCl |

Molekularformel |

C13H21Cl2NO |

Molekulargewicht |

278.22 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride; (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]-benzenemethanol Hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)